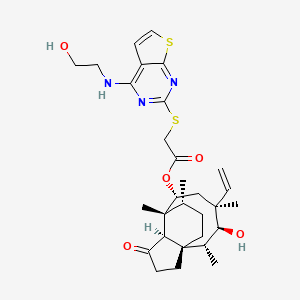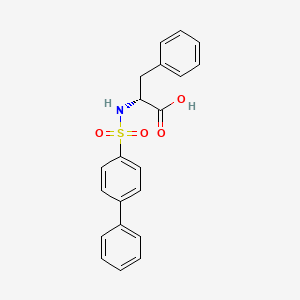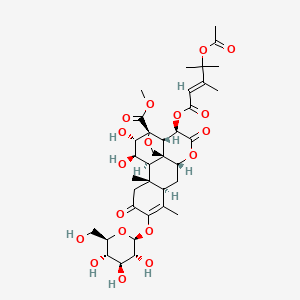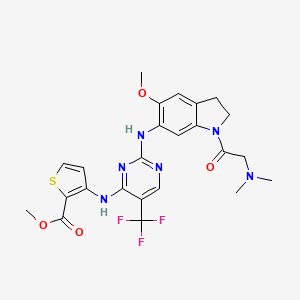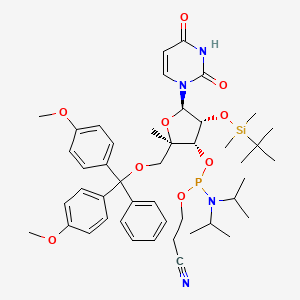
5'-Methylthioadenosine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Methylthioadenosine-13C6 is a stable isotope-labeled compound of 5’-Methylthioadenosine. This compound is a nucleoside generated from S-adenosylmethionine during polyamine synthesis. It is known for its significant role in various biological processes, including tumor suppression by inhibiting tumor cell proliferation, invasion, and induction of apoptosis while controlling the inflammatory micro-environments of tumor tissue .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthioadenosine-13C6 involves the incorporation of stable heavy isotopes of carbon into the 5’-Methylthioadenosine molecule. This process typically includes the following steps:
Starting Material: The synthesis begins with S-adenosylmethionine.
Thioether Formation: The ribose moiety is thio-substituted at the 5’ position by an S-alkyl group.
Isotope Labeling: The incorporation of 13C isotopes is achieved through specific chemical reactions that replace the natural carbon atoms with 13C-labeled carbon atoms.
Industrial Production Methods: Industrial production of 5’-Methylthioadenosine-13C6 involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes:
Automated Synthesis: Utilizing automated synthesizers to incorporate 13C isotopes efficiently.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Types of Reactions:
Oxidation: 5’-Methylthioadenosine-13C6 can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various nucleoside analogs with different functional groups.
科学研究应用
5’-Methylthioadenosine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine synthesis.
Biology: Investigated for its role in regulating cell proliferation, apoptosis, and inflammation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its tumor-suppressing properties.
作用机制
The mechanism of action of 5’-Methylthioadenosine-13C6 involves its conversion to adenine and 5-methylthioribose-1-phosphate by the enzyme methylthioadenosine phosphorylase. This conversion is a crucial step in the methionine and purine salvage pathways. The compound exerts its effects by:
Inhibiting Tumor Cell Proliferation: By interfering with the synthesis of polyamines, which are essential for cell growth.
Inducing Apoptosis: Through the activation of apoptotic pathways.
Controlling Inflammation: By modulating the inflammatory micro-environment of tumor tissues
相似化合物的比较
5’-Methylthioadenosine: The non-labeled version of the compound.
S-Adenosylmethionine: The precursor molecule in the synthesis of 5’-Methylthioadenosine.
5’-Deoxy-5’-methylthioadenosine: Another nucleoside analog with similar biological properties.
Uniqueness: 5’-Methylthioadenosine-13C6 is unique due to its stable isotope labeling, which makes it an invaluable tool in metabolic studies and drug development. The incorporation of 13C isotopes allows for precise tracking and quantification in various biological systems, providing insights into the metabolic pathways and mechanisms of action .
属性
分子式 |
C11H15N5O3S |
|---|---|
分子量 |
303.29 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-((113C)methylsulfanyl(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1,2+1,5+1,7+1,8+1,11+1 |
InChI 键 |
WUUGFSXJNOTRMR-TWZNKHQZSA-N |
手性 SMILES |
[13CH3]S[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


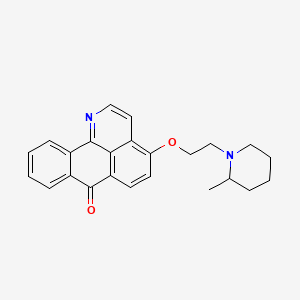

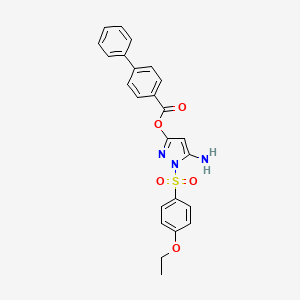
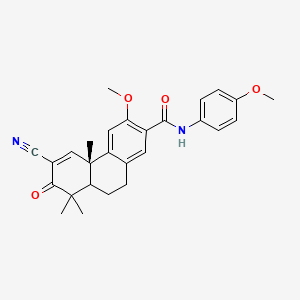
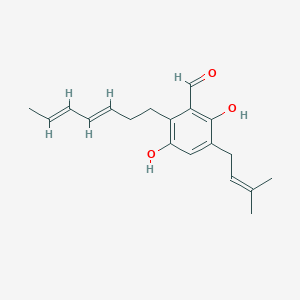
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
